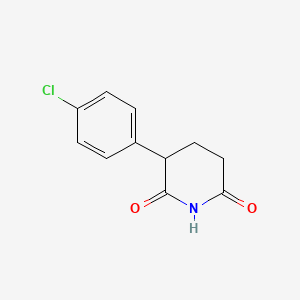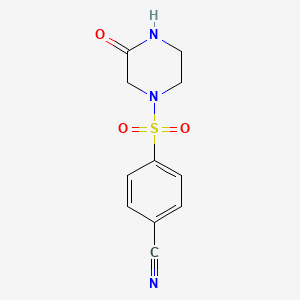
4-(3-Oxopiperazin-1-ylsulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Oxopiperazin-1-ylsulfonyl)benzonitrile is a chemical compound with the molecular formula C11H11N3O3S and a molecular weight of 265.29 g/mol . It is a versatile compound used in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 4-(3-Oxopiperazin-1-ylsulfonyl)benzonitrile involves several steps. One common method includes the reaction of 4-chlorobenzonitrile with 3-oxopiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-(3-Oxopiperazin-1-ylsulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Aplicaciones Científicas De Investigación
4-(3-Oxopiperazin-1-ylsulfonyl)benzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Oxopiperazin-1-ylsulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-(3-Oxopiperazin-1-ylsulfonyl)benzonitrile can be compared with other similar compounds, such as:
4-(3-Oxopiperazin-1-yl)benzonitrile: Similar structure but lacks the sulfonyl group.
4-(3-Oxopiperazin-1-ylsulfonyl)benzamide: Similar structure but has an amide group instead of a nitrile group.
4-(3-Oxopiperazin-1-ylsulfonyl)benzaldehyde: Similar structure but has an aldehyde group instead of a nitrile group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11N3O3S |
|---|---|
Peso molecular |
265.29 g/mol |
Nombre IUPAC |
4-(3-oxopiperazin-1-yl)sulfonylbenzonitrile |
InChI |
InChI=1S/C11H11N3O3S/c12-7-9-1-3-10(4-2-9)18(16,17)14-6-5-13-11(15)8-14/h1-4H,5-6,8H2,(H,13,15) |
Clave InChI |
JCEHCECLTHONLO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole](/img/structure/B12436384.png)


![(2S)-2-[4-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436400.png)

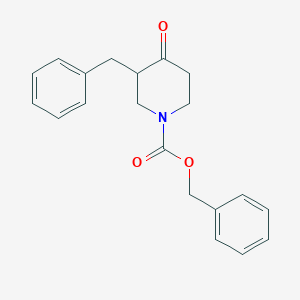

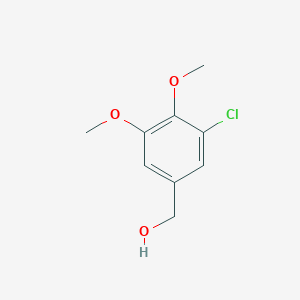
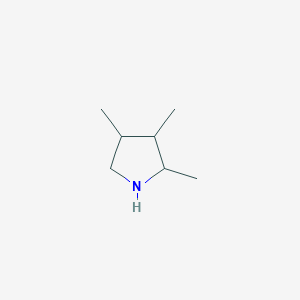

![1-{[(3S,4S,5R,6R)-4,5-bis(acetylsulfanyl)-6-[(acetylsulfanyl)methyl]-2-ethoxyoxan-3-yl]sulfanyl}ethanone](/img/structure/B12436451.png)
